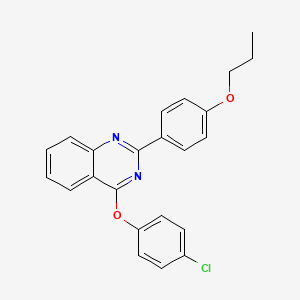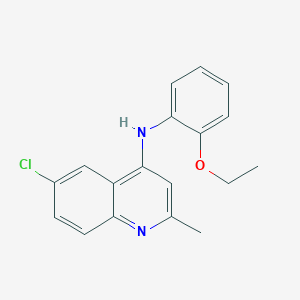![molecular formula C21H25BrN2O3S B11633434 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide](/img/structure/B11633434.png)
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide is a complex organic compound that features a benzyl group, a bromophenyl sulfonyl group, and a cyclohexyl group attached to a glycinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as N-bromosuccinimide (NBS) for bromination and palladium catalysts for coupling reactions, are often employed .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromophenyl sulfonyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position can yield benzaldehyde derivatives, while nucleophilic substitution can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-N-(4-bromophenyl)sulfonylglycinamide
- N-cyclohexyl-N-(4-bromophenyl)sulfonylglycinamide
- N-benzyl-N-cyclohexylglycinamide
Uniqueness
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide is unique due to the combination of its benzyl, bromophenyl sulfonyl, and cyclohexyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the bromophenyl sulfonyl group can enhance its reactivity in certain substitution reactions, while the cyclohexyl group can influence its binding affinity to molecular targets .
Propiedades
Fórmula molecular |
C21H25BrN2O3S |
|---|---|
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-cyclohexylacetamide |
InChI |
InChI=1S/C21H25BrN2O3S/c22-18-11-13-20(14-12-18)28(26,27)24(15-17-7-3-1-4-8-17)16-21(25)23-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15-16H2,(H,23,25) |
Clave InChI |
PUUJZEGALOLPPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633376.png)
![N-(Butan-2-YL)-2-{N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide](/img/structure/B11633378.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633385.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633393.png)
![3-[(2-fluorobenzyl)oxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11633397.png)
![3-amino-3-{[2-(diethylamino)ethyl]amino}-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile](/img/structure/B11633400.png)
![2-methoxy-4-{(Z)-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11633415.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633420.png)

![(5Z)-5-{[6-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B11633424.png)
![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11633426.png)
![2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11633429.png)
